molecular formula C14H10F5N B6355825 N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline;  98% CAS No. 887267-93-8

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline; 98%

Cat. No. B6355825
CAS RN: 887267-93-8
M. Wt: 287.23 g/mol
InChI Key: KOUXEXPIVJUPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C14H10F5N and a molecular weight of 287.23 .


Molecular Structure Analysis

The molecular structure of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is represented by the formula C14H10F5N . The average mass is 287.228 Da and the monoisotopic mass is 287.073334 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline include a molecular formula of C14H10F5N and a molecular weight of 287.23 . Further details such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Applications in Pesticide Development

Liu An-chan (2015) described the synthetic process for novel pesticides like Bistrifluron, highlighting the role of similar compounds in the development of potent growth-retarding agents against pests. This process demonstrates the industrial feasibility and significance of such compounds in creating effective pest control solutions (Liu An-chan, 2015).

Spectroscopic Investigation for Material Properties

Saravanan, Balachandran, and Viswanathan (2014) conducted spectroscopic investigations on derivatives, providing insights into the vibrational, structural, thermodynamic, and electronic properties of these compounds. Their research contributes to understanding the influence of substituent groups on the molecular properties, which is crucial for the design of materials with specific electronic characteristics (Saravanan et al., 2014).

Novel Synthesis of Isoxazoles and 1,3,5-Triazines

Strekowski et al. (1995) explored the novel one-pot preparation of isoxazoles and 1,3,5-triazines, showcasing the synthetic versatility of trifluoromethyl-substituted anilines. This work emphasizes the growing importance of activated trifluoromethyl groups in rapid and efficient heterocyclic synthesis (Strekowski et al., 1995).

Monodentate Transient Directing Group in Catalysis

Wu et al. (2021) discussed the use of a similar compound as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This highlights its utility in facilitating selective and efficient catalytic reactions, leading to the synthesis of valuable heterocyclic compounds (Wu et al., 2021).

Liquid Crystal Research

Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases, underscoring the impact of trifluoromethyl and trifluoromethoxy groups on the formation of liquid crystalline states. This research provides a foundation for developing new liquid crystal displays and materials with tailored properties (Miyajima et al., 1995).

Mechanism of Action

The specific mechanism of action for N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is not detailed in the search results. It’s important to note that this compound is used for research purposes and is not intended for diagnostic or therapeutic use .

Safety and Hazards

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5N/c15-12-10(14(17,18)19)6-7-11(13(12)16)20-8-9-4-2-1-3-5-9/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXEXPIVJUPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C=C2)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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